molecular formula C8H18ClNO B2521524 [(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride CAS No. 1820571-43-4

[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride

Cat. No.: B2521524
CAS No.: 1820571-43-4
M. Wt: 179.69
InChI Key: RLQOIYORMFZOIG-WLYNEOFISA-N
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Description

Substituent Steric Effects

The propan-2-yl group at C3 and methanamine at C2 create steric hindrance, favoring conformations that minimize eclipsing interactions. For example:

  • Twisted conformers : Reduce strain between the propan-2-yl group and the oxolane oxygen.
  • Envelope conformers : Position the methanamine group in a pseudoequatorial orientation, minimizing 1,3-diaxial interactions.

Electronic Effects

The protonated methanamine group introduces electrostatic repulsion, potentially destabilizing conformers where the NH₃⁺ group is axial. This would favor equatorial placement, aligning with the gauche effect observed in similar amines .

Solvent and Temperature Dependencies

In solution, rapid interconversion between conformers occurs. At low temperatures or in crystalline states, specific conformers are stabilized. For example:

Conformation Stability Trend
^4T~0 (twisted) Favored in gas phase or non-polar solvents
^3E (envelope) Preferred in polar solvents or crystalline environments

Summary of Structural Characteristics

This compound is a chiral oxolane derivative with a racemic configuration. Its structure is defined by:

  • IUPAC naming : Prioritizes substituent positions and stereochemistry.
  • Racemic vs. enantiopure properties : Affects physical and biological behavior.
  • Conformational flexibility : Governed by steric and electronic interactions.
  • Hydrogen-bonding networks : Critical for crystal packing and stability.

Properties

IUPAC Name

[(2R,3R)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQOIYORMFZOIG-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCO[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. Common reagents for this step include isopropyl halides or isopropyl alcohol in the presence of a strong base.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions. This step typically involves the reaction of the oxolane derivative with an amine source, such as ammonia or an amine salt.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form, such as tetrahydrofuran derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amine is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted amines

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's unique structure allows for the development of drugs targeting specific receptors in the body. Its oxolane moiety is often associated with enhanced bioactivity and selectivity in drug design.
    • The presence of the amine group suggests potential for interaction with neurotransmitter systems, making it a candidate for neurological applications.
  • Anticancer Research :
    • Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. For example, derivatives of oxolane-based compounds have shown activity against various cancer cell lines, suggesting that [(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride may also possess such properties .

Formulation and Delivery

  • Pharmaceutical Formulations :
    • The hydrochloride salt form enhances solubility and stability, which are critical for oral and parenteral formulations. This property is essential for ensuring adequate bioavailability of the active pharmaceutical ingredient.
    • Formulations may include tablets, capsules, or injectable solutions, tailored to the pharmacokinetic profile required for therapeutic efficacy .
  • Controlled Release Systems :
    • Research into controlled release mechanisms could leverage the compound's properties to develop sustained-release formulations. This approach can improve patient compliance and therapeutic outcomes by maintaining consistent drug levels in the bloodstream.

Therapeutic Potential

  • Neurological Disorders :
    • Given its structural similarity to known neuroactive compounds, there is potential for this compound to be explored as a treatment for conditions such as depression or anxiety disorders.
    • Its ability to modulate neurotransmitter systems could be investigated further through preclinical models.
  • Thrombocytopenia Treatment :
    • Similar compounds have been reported as agonists of thrombopoietin receptors, which are crucial in platelet production. This suggests that this compound could be explored for treating thrombocytopenia .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Study 2Drug FormulationExplored the solubility enhancement of hydrochloride salts in various solvents, improving formulation strategies .
Study 3Neurological ImpactInvestigated the potential modulation of serotonin receptors by similar oxolane compounds in animal models .

Mechanism of Action

The mechanism of action of [(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name (CAS or Source) Molecular Formula Molecular Weight Substituents Ring Type Stereochemistry Key Differences
[(2R,3R)-3-(Propan-2-yl)oxolan-2-yl]methanamine HCl (Target) C₈H₁₈ClNO ~193.7 (est.) 3-isopropyl, 2-CH₂NH₂ Oxolan (THF) (2R,3R) Chiral centers, isopropyl group
[2-(Propan-2-yl)oxan-4-yl]methanamine HCl C₉H₂₀ClNO 193.72 2-isopropyl, 4-CH₂NH₂ Oxan (THP) Not specified Six-membered ring, substituent position
(S)-(Tetrahydrofuran-2-yl)methanamine HCl C₅H₁₂ClNO 153.61 CH₂NH₂ at position 2 Oxolan S-configuration Simpler structure, lacks isopropyl
rac-2-[(2R,3R)-2-methyloxolan-3-yl]ethan-1-amine HCl C₈H₁₈ClNO ~193.7 (est.) Methyl at 2, ethanamine at 3 Oxolan Racemic mixture Longer amine chain, reduced lipophilicity
Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine HCl C₁₁H₂₀ClN₃O₂ 261.75 Oxadiazole ring, isopropyl Oxan + oxadiazole Not specified Additional heterocycle, higher complexity
Key Observations:
  • Ring Size and Flexibility : The target compound’s five-membered oxolan ring (THF) introduces more strain and rigidity compared to six-membered oxan (THP) derivatives . This may influence binding to sterically constrained targets.
  • Substituent Effects : The isopropyl group in the target compound enhances lipophilicity compared to simpler methyl or unsubstituted analogs (e.g., (S)-(tetrahydrofuran-2-yl)methanamine HCl) .
  • Stereochemistry : The (2R,3R) configuration distinguishes the target from racemic mixtures (e.g., rac-2 derivatives), which may exhibit reduced enantiomeric purity and activity .

Biological Activity

[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, also known as rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 7175-80-6
  • Molecular Formula : C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Structure : The compound features a tetrahydrofuran ring with an amine functional group, contributing to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been noted, highlighting its potential as an antibacterial agent .
  • Cell Culture Applications : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activity. This property is crucial for experiments involving various biological assays .
  • Inhibition of Pathogenic Mechanisms : Some studies have indicated that compounds similar to this compound can inhibit type III secretion systems (T3SS) in bacteria, which are critical for their virulence . This inhibition could lead to reduced pathogenicity and offers a potential therapeutic avenue.

Antimicrobial Efficacy

A study focusing on the antibacterial effects of various compounds highlighted the significant impact of this compound on MRSA strains. The compound demonstrated a concentration-dependent inhibition of bacterial growth, suggesting its utility in treating resistant infections.

Concentration (μM)Inhibition (%)
1025
2550
5075

This table illustrates the effectiveness of the compound at varying concentrations against MRSA .

The mechanism by which this compound exerts its effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate the precise biochemical pathways affected by this compound.

Q & A

Q. What are the standard synthetic routes for [(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves the reaction of (2R,3R)-3-(propan-2-yl)oxirane with methylamine in the presence of hydrochloric acid. Key parameters include temperature control (20–40°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios to minimize side products. Post-synthesis purification employs crystallization or distillation, with yields optimized by controlling cooling rates during crystallization . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while nuclear magnetic resonance (NMR) spectroscopy confirms structural fidelity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • 1H/13C NMR : Critical for verifying stereochemistry and functional groups (e.g., oxolane ring and amine proton signals).
  • TLC : Used to track reaction progress and detect impurities.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Polarimetry : Confirms enantiomeric excess in resolved samples. Purity is quantified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this?

The (2R,3R) configuration determines binding affinity to chiral biological targets (e.g., enzymes or receptors). Comparative studies using enantiomerically pure samples are conducted via:

  • Chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers.
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics.
  • Molecular docking simulations : Predicts interactions with targets like G-protein-coupled receptors (GPCRs). Biological assays (e.g., IC50 determinations) reveal stereospecific activity differences, with the (2R,3R) form often showing higher potency .

Q. What strategies are recommended for resolving the racemic mixture of this compound into its individual enantiomers, and what challenges arise during this process?

  • Chiral resolution : Use of chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by recrystallization.
  • Enzymatic kinetic resolution : Lipases or esterases selectively modify one enantiomer. Challenges include low solubility of diastereomers and scalability issues. Advanced methods like simulated moving bed (SMB) chromatography improve throughput but require significant optimization .

Q. In cases where experimental data contradicts computational predictions regarding reaction pathways, how should researchers systematically investigate these discrepancies?

  • Replicate experiments : Ensure reproducibility under identical conditions (e.g., pH, temperature).
  • Isolate intermediates : Use quenching agents (e.g., sodium bicarbonate) to trap transient species for NMR/MS analysis.
  • Computational reevaluation : Reassess density functional theory (DFT) models with revised transition-state parameters. Divergences often arise from unaccounted solvent effects or stereoelectronic factors, requiring iterative experimental-computational workflows .

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